4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine

Description

Properties

IUPAC Name |

4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N4O/c1-13-4-11-2(5(6,7)8)10-3(9)12-4/h1H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVMLDILWYLGLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201198 | |

| Record name | 1,3,5-Triazin-2-amine, 4-methoxy-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5311-05-7 | |

| Record name | 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5311-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazin-2-amine, 4-methoxy-6-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005311057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazin-2-amine, 4-methoxy-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Triazine Derivative

This guide delves into the chemical properties of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine, a heterocyclic compound of interest in agrochemical and potentially other fields of chemical synthesis. As a substituted s-triazine, its reactivity and properties are governed by the interplay of the electron-deficient triazine core and the electronic effects of its substituents: the electron-donating amino and methoxy groups, and the strongly electron-withdrawing trifluoromethyl group. This document aims to provide a comprehensive technical overview for researchers and professionals, synthesizing available data with established principles of triazine chemistry. It is important to note that while extensive data exists for the broader class of triazines, specific experimental data for this particular molecule is not widely published. Therefore, this guide will also draw upon established principles and data from closely related analogues to provide a robust and insightful resource.

Molecular Structure and Physicochemical Properties

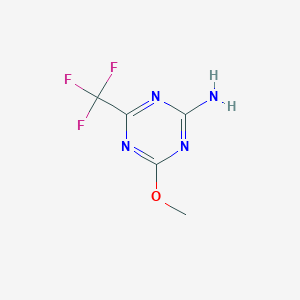

This compound is characterized by a central 1,3,5-triazine ring substituted with an amine, a methoxy, and a trifluoromethyl group.

Caption: 2D Chemical Structure of this compound

The trifluoromethyl group significantly influences the electron distribution within the triazine ring, enhancing its electrophilic character. This is counterbalanced by the electron-donating resonance effects of the amino and methoxy groups.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₅F₃N₄O | [1] |

| Molecular Weight | 194.11 g/mol | [1] |

| CAS Number | 5311-05-7 | [2] |

| IUPAC Name | This compound | [1] |

| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, acetone, and DMSO (predicted) | Inferred from structure |

Synthesis and Reaction Pathways

The synthesis of asymmetrically substituted triazines like this compound typically proceeds via a sequential nucleophilic aromatic substitution (SNAr) on a readily available tri-substituted triazine precursor, most commonly 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) or, in this case, a trifluoromethyl-substituted analogue. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for controlled, stepwise substitution.

Retrosynthetic Analysis

A plausible synthetic route would start from 2,4,6-trichloro-1,3,5-triazine, with the initial introduction of the trifluoromethyl group, followed by sequential substitution of the remaining chlorine atoms with methoxide and ammonia.

Caption: Retrosynthetic pathway for the target molecule.

Postulated Synthesis Protocol

Step 1: Synthesis of 2,4-Dichloro-6-(trifluoromethyl)-1,3,5-triazine

This intermediate is the key starting material for the subsequent nucleophilic substitutions. Its synthesis would likely involve the reaction of cyanuric chloride with a suitable trifluoromethylating agent.

Step 2: Synthesis of 2-Amino-4-chloro-6-(trifluoromethyl)-1,3,5-triazine

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine in a suitable solvent such as tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Ammonia Addition: Slowly add a stoichiometric amount of aqueous ammonia or ammonia gas dissolved in an appropriate solvent.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 3: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 2-amino-4-chloro-6-(trifluoromethyl)-1,3,5-triazine in methanol.

-

Base Addition: Add a stoichiometric equivalent of a base, such as sodium methoxide, to the solution.

-

Heating: Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield the final product.

Caption: A postulated workflow for the synthesis of the target compound.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not publicly available. However, based on its structure, we can predict the key spectral features.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals/Bands |

| ¹H NMR | - Singlet for the methoxy (O-CH₃) protons, likely in the range of 3.8-4.2 ppm. - Broad singlet for the amine (NH₂) protons, which may be exchangeable with D₂O, typically in a wide range of 5.0-7.0 ppm. |

| ¹³C NMR | - Signal for the methoxy carbon (O-CH₃) around 55-60 ppm. - Quartet for the trifluoromethyl carbon (CF₃) due to C-F coupling, expected around 115-125 ppm. - Signals for the triazine ring carbons, with their chemical shifts influenced by the different substituents. |

| FT-IR (cm⁻¹) | - N-H stretching of the primary amine as two bands in the 3300-3500 cm⁻¹ region. - C-H stretching of the methoxy group around 2850-2960 cm⁻¹. - C=N stretching of the triazine ring in the 1500-1600 cm⁻¹ region. - Strong C-F stretching bands characteristic of the trifluoromethyl group, typically in the 1100-1300 cm⁻¹ range. |

| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z 194. - Fragmentation may involve the loss of a methyl radical (M-15), a methoxy radical (M-31), or cleavage of the triazine ring. |

Chemical Reactivity and Potential Applications

Reactivity

The chemical reactivity of this compound is dictated by the functional groups present:

-

Amino Group: The primary amine can act as a nucleophile, allowing for further derivatization. For example, it can react with sulfonyl chlorides to form sulfonamides. This reactivity is key to its use in the synthesis of sulfonylurea herbicides.

-

Triazine Ring: The triazine ring, while substituted with electron-donating groups, is still susceptible to nucleophilic attack under certain conditions, though less so than its chlorinated precursors.

-

Methoxy Group: The methoxy group can potentially be cleaved under harsh acidic conditions.

Applications

The primary documented application of this compound is as a key intermediate in the synthesis of sulfonylurea herbicides. Specifically, it is a known environmental transformation product of Tritosulfuron.[1][3]

The general structure of sulfonylurea herbicides involves a sulfonylurea bridge connecting an aryl or heterocyclic group to a triazine or pyrimidine ring. The amine group of this compound is the site of reaction with a substituted sulfonyl isocyanate to form the final herbicide molecule.

Caption: Role as an intermediate in herbicide synthesis.

Beyond its role in agrochemicals, the trifluoromethyl-substituted triazine scaffold could be of interest in medicinal chemistry. The trifluoromethyl group is a common motif in pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.

Safety and Toxicology

It is imperative to handle this compound with appropriate safety precautions in a laboratory setting.

GHS Hazard Classification: [1]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Reproductive Toxicity (Category 1B/2): May damage fertility or the unborn child; suspected of damaging fertility or the unborn child.

-

Hazardous to the aquatic environment, long-term hazard (Category 3): Harmful to aquatic life with long-lasting effects.

Recommended Safety Precautions:

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses with side shields.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place.

While specific toxicological studies on this compound are limited, research on related aminotriazines and trifluoromethyl-containing compounds suggests that potential target organs for toxicity could include the liver and reproductive system. The trifluoromethyl group can impart persistence in biological systems.

Conclusion and Future Outlook

This compound is a specialized chemical intermediate with a confirmed role in the agrochemical industry. Its synthesis is based on the well-established principles of sequential nucleophilic substitution on a triazine core. While detailed public data on its properties and reactivity are scarce, its structural features suggest potential for further exploration in other areas of chemical synthesis, including medicinal chemistry. Future research could focus on the full characterization of its spectroscopic and toxicological profiles, as well as the exploration of its utility as a building block for novel bioactive molecules.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

AERU. (n.d.). 2-amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine (Ref: BH 635-5). University of Hertfordshire. Retrieved from [Link]

Sources

4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key heterocyclic compound with significant applications in the agrochemical industry. Notably, it is recognized as an environmental transformation product of the herbicide Tritosulfuron.[1][2] This document is intended for researchers, chemists, and professionals in drug development and agrochemical synthesis. We will explore two primary synthetic strategies: the sequential nucleophilic aromatic substitution on a pre-functionalized triazine core and a convergent approach involving the cyclocondensation of acyclic precursors. The guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and discusses the rationale behind methodological choices to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The 1,3,5-triazine scaffold is a privileged structure in medicinal and agricultural chemistry due to its versatile biological activities. The target molecule, this compound (I), incorporates three distinct functionalities on the triazine ring: an electron-donating amino group, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl group. This unique electronic arrangement dictates its chemical properties and biological interactions.

The synthesis of asymmetrically substituted triazines like compound (I) requires a carefully controlled strategy. The two principal retrosynthetic approaches are:

-

Pathway A: Sequential Substitution. This is the most common and industrially scalable approach for substituted triazines.[3][4][5] It begins with a tri-halogenated triazine precursor, typically cyanuric chloride, which is then modified. For our target, a key intermediate is 2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine. The synthesis proceeds by the stepwise replacement of the chlorine atoms with an amino group and a methoxy group. The success of this pathway hinges on the differential reactivity of the C-Cl bonds, which is modulated by the electronic nature of the substituent introduced in the preceding step.[4]

-

Pathway B: Ring Formation via Cyclocondensation. This strategy constructs the triazine ring from acyclic components. It typically involves the condensation of a guanidine derivative with a reagent providing the trifluoroacetyl moiety, such as an ester or anhydride of trifluoroacetic acid.[6][7] This approach offers a high degree of convergence but can be complicated by the formation of side products if reaction conditions are not meticulously controlled.[6]

This guide will now delve into the technical specifics of each pathway, providing both mechanistic insights and actionable experimental protocols.

Pathway A: Sequential Nucleophilic Substitution

This pathway is predicated on the controlled, stepwise reaction of a di-chloro trifluoromethyl triazine intermediate with two different nucleophiles: ammonia and sodium methoxide. The order of addition is critical for maximizing the yield of the desired product.

Rationale and Mechanism

The synthesis begins with 2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine (II). The triazine ring is highly electron-deficient, making the chlorine atoms excellent leaving groups for nucleophilic aromatic substitution. The reactivity of the remaining chlorine atom is altered after the first substitution.

-

First Substitution (Amination): The introduction of the amino group by reaction with ammonia yields 2-amino-4-chloro-6-(trifluoromethyl)-1,3,5-triazine (III). The amino group is an electron-donating group, which slightly deactivates the triazine ring towards further nucleophilic attack compared to the starting dichloro intermediate.

-

Second Substitution (Methoxylation): The remaining chlorine atom on intermediate (III) is then replaced by a methoxy group using a strong nucleophile like sodium methoxide. This reaction typically requires slightly more forcing conditions (e.g., elevated temperature) to proceed to completion.

The overall workflow is illustrated below.

Caption: Workflow for the sequential substitution synthesis pathway.

Experimental Protocol

Step 2.2.1: Synthesis of 2-Amino-4-chloro-6-(trifluoromethyl)-1,3,5-triazine (III)

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine (II) (1.0 eq.) in a suitable inert solvent such as tetrahydrofuran (THF) or dioxane.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Ammonia Addition: Add aqueous ammonia (1.0-1.2 eq.) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C. A base such as sodium bicarbonate may be added to neutralize the HCl formed during the reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield compound (III).

Step 2.2.2: Synthesis of this compound (I)

-

Reaction Setup: To a flask containing 2-amino-4-chloro-6-(trifluoromethyl)-1,3,5-triazine (III) (1.0 eq.) dissolved in methanol, add a solution of sodium methoxide in methanol (1.1-1.3 eq.).

-

Heating: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

-

Isolation: Remove the solvent under reduced pressure. The resulting solid residue can be suspended in water and filtered.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent to afford the final product (I) as a pure solid.

Data Summary

| Step | Key Reactants | Solvent | Temperature (°C) | Typical Yield (%) |

| Amination | (II), Aqueous Ammonia | THF or Dioxane | 0 to 25 | 85 - 95 |

| Methoxylation | (III), Sodium Methoxide | Methanol | ~65 (Reflux) | 80 - 90 |

Pathway B: Ring Formation via Cyclocondensation

This alternative strategy builds the substituted triazine ring from acyclic precursors. A notable method described in the patent literature involves the cyclization of an N-amidino-O-alkylisourea ligand, released from a copper chelate complex, with a trifluoroacetic acid ester.[7]

Rationale and Mechanism

This pathway leverages the inherent reactivity of guanidine-derived structures to cyclize with carbonyl compounds.

-

Precursor Synthesis: N-cyanguanidine is first converted into a bis(N-amidino-O-alkylisourea) copper chelate complex. This step activates the guanidine moiety for the subsequent cyclization.

-

Ligand Release: The active ligand is released from the copper complex by treatment with hydrogen sulfide.

-

Cyclocondensation: The free N-amidino-O-alkylisourea is then cyclized with a trifluoroacetic acid ester (e.g., ethyl trifluoroacetate) in the presence of a base to form the trifluoromethyl-triazine ring. The exact sequence of amination and methoxylation depends on the specific isourea precursor used. If an N-amidino-O-methylisourea is used, the methoxy group is incorporated directly during cyclization.

The conceptual flow of this convergent synthesis is outlined below.

Caption: Convergent synthesis via cyclocondensation.

Experimental Protocol (Conceptual)

Note: This protocol is based on principles described in patent literature and may require significant optimization.[7]

-

Precursor Formation: Prepare the N-amidino-O-methylisourea precursor from N-cyanguanidine. This may involve the formation of a copper chelate complex, which requires stoichiometric amounts of a copper salt.

-

Ligand Liberation: Treat the complex with hydrogen sulfide gas in a suitable solvent to release the free ligand. Extreme caution must be exercised when handling highly toxic hydrogen sulfide gas.

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the liberated N-amidino-O-methylisourea (1.0 eq.) in an anhydrous solvent like ethanol.

-

Reagent Addition: Add a base (e.g., sodium ethoxide, 1.5-2.0 eq.) to the solution, followed by the dropwise addition of ethyl trifluoroacetate (1.1-1.3 eq.).

-

Reaction Conditions: Heat the mixture to reflux for several hours until TLC analysis indicates the consumption of the starting material.

-

Work-up and Purification: Cool the reaction mixture, neutralize with acid, and remove the solvent in vacuo. The crude product is then purified using column chromatography or recrystallization to isolate the target compound (I).

Data Summary

| Step | Key Reactants | Base/Catalyst | Solvent | Typical Yield (%) |

| Cyclocondensation | N-Amidino-O-methylisourea, Ethyl trifluoroacetate | Sodium Ethoxide | Ethanol | Variable; requires optimization |

Comparative Analysis and Conclusion

Pathway A (Sequential Substitution) is generally the more practical and scalable method. It relies on well-established reaction types and avoids the use of highly toxic reagents like hydrogen sulfide. The primary challenge lies in obtaining the 2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine starting material and carefully controlling the reaction conditions to ensure selective mono-substitution at each step.

Pathway B (Cyclocondensation) offers a more convergent route but presents significant practical challenges. The multi-step preparation of the acyclic precursor and the use of stoichiometric copper salts and toxic gases make it less favorable for large-scale industrial production.[7] However, for laboratory-scale synthesis or the creation of diverse analogues, it can be a valuable strategy.

References

- Cockburn, W. F., & Bannard, R. A. B. (1957). THE REACTION OF ACETIC AND TRIFLUOROACETIC ANHYDRIDES WITH SOME SUBSTITUTED GUANIDINE HYDROCHLORIDES. Canadian Journal of Chemistry.

- PrepChem. (n.d.). Preparation of 2,4,6-tris(trifluoromethyl)-1,3,5-triazine. PrepChem.com.

- ResearchGate. (n.d.). Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines.

- European Patent Office. (n.d.). EP0545149B1 - Process for the preparation of 6-trifluoromethyl-1,3,5-triazine derivatives.

- PubChem. (n.d.). This compound.

- MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules.

- PubMed. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines.

- ResearchGate. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.

- Echemi. (n.d.). This compound.

- ChemicalBook. (n.d.). Trifluoroacetic anhydride - an important organic reagent.

- Google Patents. (n.d.). US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines.

- Google Patents. (n.d.). US5070199A - Process for the preparation of 2-amino-4-methyl-6-methoxy-1,3,5-triazine.

Sources

- 1. This compound | C5H5F3N4O | CID 199948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines | MDPI [mdpi.com]

- 4. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. EP0545149B1 - Process for the preparation of 6-trifluoromethyl-1,3,5-triazine derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine (CAS 5311-05-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine (CAS 5311-05-7), a key chemical intermediate and a significant metabolite of the sulfonylurea herbicide, Tritosulfuron. This document delves into its chemical and physical properties, outlines a probable synthetic pathway, and details its toxicological significance. A pivotal section of this guide is dedicated to a detailed experimental protocol for its analytical determination in complex matrices, a critical aspect for environmental monitoring and food safety. While direct extensive research on the standalone biological activity of this compound is limited, this guide consolidates the existing knowledge, providing a foundational resource for researchers in agrochemistry, environmental science, and toxicology.

Introduction: A Molecule of Dual Significance

This compound, hereafter referred to as AMTT (a common abbreviation for this Tritosulfuron metabolite), is a heterocyclic organic compound with a distinct trifluoromethylated triazine core. Its significance in the scientific landscape is twofold. Primarily, it serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of agrochemicals.[1] Secondly, and of significant regulatory importance, it is a primary environmental transformation product and metabolite of the herbicide Tritosulfuron.[2][3] The presence of AMTT in soil and water, as well as its potential to be present in food commodities, necessitates robust analytical methods for its detection and quantification.[4] This guide aims to provide a detailed technical resource for professionals working with or encountering this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of AMTT is fundamental for its handling, synthesis, and analysis.

| Property | Value | Source |

| CAS Number | 5311-05-7 | [2] |

| Molecular Formula | C₅H₅F₃N₄O | [2] |

| Molecular Weight | 194.11 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | White to off-white solid | - |

| Solubility | Slightly soluble in DMSO and Methanol | - |

| pKa | Not ionized when pH < 13 | [4] |

| LogD | 1.65 (calculated) | [4] |

Synthesis Pathway: A Proposed Methodological Approach

While specific, detailed industrial synthesis protocols for AMTT are proprietary, a plausible and efficient synthesis route can be devised based on the well-established chemistry of cyanuric chloride and its derivatives. The synthesis of substituted triazines typically involves the sequential nucleophilic substitution of the chlorine atoms on the cyanuric chloride ring. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise additions of different nucleophiles.

The following proposed workflow outlines a logical pathway for the synthesis of AMTT, starting from the readily available cyanuric chloride.

Caption: Proposed synthetic workflow for this compound.

Detailed Proposed Synthesis Protocol

Disclaimer: This is a proposed protocol based on established chemical principles. Actual reaction conditions may require optimization.

Step 1: Synthesis of 2,4-dichloro-6-methoxy-1,3,5-triazine

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran or acetone).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium methoxide (1 equivalent) in methanol dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove sodium chloride precipitate.

-

Evaporate the solvent under reduced pressure to obtain the crude 2,4-dichloro-6-methoxy-1,3,5-triazine, which can be used in the next step without further purification or purified by recrystallization.

Step 2: Synthesis of 2-chloro-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine

-

To a solution of 2,4-dichloro-6-methoxy-1,3,5-triazine (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or NMP), add a trifluoromethylating agent such as (trifluoromethyl)trimethylsilane (Ruppert's reagent) (1.5 equivalents) and a fluoride source (e.g., CsF or KF) (catalytic amount).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 60 to 100 °C. The optimal temperature should be determined empirically.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound (AMTT)

-

In a sealed pressure vessel, dissolve 2-chloro-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine (1 equivalent) in a suitable solvent such as dioxane or in an excess of aqueous or alcoholic ammonia.

-

Heat the mixture to a temperature between 100 and 150 °C. The reaction progress should be monitored by LC-MS.

-

After the reaction is complete, cool the vessel to room temperature.

-

If an organic solvent was used, remove it under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Biological and Toxicological Profile

Role as a Herbicide Metabolite

The primary context for the biological relevance of AMTT is its formation from the herbicide Tritosulfuron.[2] Tritosulfuron is a sulfonylurea herbicide that acts by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the synthesis of branched-chain amino acids in plants.[5] In the environment and in biological systems, Tritosulfuron can be metabolized to AMTT.

Toxicological Concerns

Due to its potential presence in the food chain, the toxicology of AMTT is of regulatory interest. The European Food Safety Authority (EFSA) has noted the high toxicity of AMTT and has proposed very low maximum residue levels (MRLs) for this metabolite in cereals and various products of animal origin.[4] An Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD) of 0.0001 mg/kg body weight per day have been established.[4]

Analytical Workflow: Quantification in Complex Matrices

The accurate and sensitive detection of AMTT is crucial for regulatory compliance and risk assessment. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted and effective workflow for the analysis of pesticide residues, including AMTT, in food and environmental samples.[4]

Caption: QuEChERS-based analytical workflow for the determination of AMTT.

Detailed Experimental Protocol for AMTT Analysis

This protocol is adapted from established methods for pesticide residue analysis.[4]

1. Sample Preparation (QuEChERS Extraction)

-

Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

-

For dry samples like cereals, add 10 mL of water and allow to rehydrate for 30 minutes.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥ 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing a suitable sorbent mixture (e.g., 150 mg MgSO₄ and 25 mg PSA for general food matrices; C18 may also be used).[4]

-

Vortex for 30 seconds.

-

Centrifuge at ≥ 4000 rpm for 5 minutes.

3. LC-MS/MS Analysis

-

Take an aliquot of the cleaned-up extract and, if necessary, dilute it with a suitable solvent (e.g., methanol/water).

-

Inject the sample into the LC-MS/MS system.

Instrumentation and Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: At least two multiple reaction monitoring (MRM) transitions should be monitored for quantification and confirmation. The specific precursor and product ions should be optimized by direct infusion of an AMTT standard.

4. Quantification

-

Prepare matrix-matched calibration standards by spiking blank sample extracts with known concentrations of a certified AMTT reference standard.

-

Construct a calibration curve by plotting the peak area against the concentration.

-

Quantify the amount of AMTT in the samples by comparing their peak areas to the calibration curve.

Handling and Safety

AMTT should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[2]

GHS Hazard Statements:

Conclusion

This compound (AMTT) is a compound of significant interest due to its dual role as a synthetic intermediate and a toxicologically relevant metabolite of the herbicide Tritosulfuron. While its intrinsic biological activity is not extensively characterized, its presence in the environment and food products necessitates a thorough understanding of its properties and robust analytical methods for its detection. This guide provides a consolidated resource for researchers, covering its synthesis, physicochemical properties, toxicological context, and a detailed workflow for its analysis. Further research into the specific biological targets and mechanisms of action of AMTT could provide deeper insights into its toxicological profile.

References

- Koizumi, K., et al. (1999). Novel 1,3,5-triazine derivatives with herbicidal activity. Pesticide Science, 55(6), 642–645.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

EURL-SRM. (2017). Analytical Observations Report concerning the following… o Compound(s): AMTT (metabolite of tritosulfuron). Retrieved from [Link]

-

PubMed. (2006). Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. Retrieved from [Link]

-

PubMed. (2008). Syntheses and herbicidal activities of novel triazolinone derivatives. Retrieved from [Link]

-

Semantic Scholar. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

-

Da Vinci Laboratory Solutions. (n.d.). Tritosulfuron Metabolite AMTT, CAS 5311-05-7, , , 1x10mg. Retrieved from [Link]

-

EFSA. (2023). Peer review of the pesticide risk assessment of the active substance tritosulfuron. Retrieved from [Link]

- Google Patents. (n.d.). US5070199A - Process for the preparation of 2-amino-4-methyl-6-methoxy-1,3,5-triazine.

-

Waters Corporation. (n.d.). Methodology for the Identification of Pesticide Metabolites in Complex Matrices Using UPLC-ToF/MSE and the UNIFI Scientific Information System. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pharmacokinetics and Metabolism of Pesticides - Intentional Human Dosing Studies for Epa Regulatory Purposes. Retrieved from [Link]

-

PubMed. (1999). Mode of action of novel 2-(benzylamino)-4-methyl-6-(trifluoro- methyl)-1,3,5-triazine herbicides: inhibition of photosynthetic electron transport and binding studies. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Retrieved from [Link]

- Google Patents. (n.d.). CN102442960A - Cyanuric chloride derivative and preparation method and application thereof.

-

PubChem. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Retrieved from [Link]

-

Danish Environmental Protection Agency. (n.d.). List of substances. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Retrieved from [Link]

- Google Patents. (n.d.). EP1109791B1 - Process for making 2-(2-hydroxy-4-alkoxyphenyl)-4,6-bisaryl-1,3,5-triazines.

-

Cameo Chemicals. (n.d.). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved from [Link]

-

Chemos. (n.d.). Safety Data Sheet: 2,4,6-Tris(bis(methoxymethyl)amino)-1,3,5-triazine. Retrieved from [Link]

-

PubMed. (2023). Pharmacokinetics of toltrazuril and its metabolite, toltrazuril sulfone, in suckling piglets following oral and intramuscular administrations. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Pharmacokinetics, Mass Balance, and Biotransformation of [14C]tinengotinib, A Novel Multi-target Kinase Inhibitor, in Healthy Subjects. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Retrieved from [Link]

Sources

- 1. This compound | 5311-05-7 [chemicalbook.com]

- 2. This compound | C5H5F3N4O | CID 199948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurl-pesticides.eu [eurl-pesticides.eu]

- 5. 三氟甲磺隆代谢物M635H004 certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine. This compound, bearing the characteristic s-triazine core and a trifluoromethyl group, is of significant interest in the fields of agrochemical and medicinal chemistry. This document delves into the rationale behind its synthesis, its known role as a metabolite of the herbicide Tritosulfuron, and explores its potential as a scaffold for the development of novel bioactive molecules. Safety considerations and detailed, albeit proposed, experimental protocols for its synthesis and characterization are also presented to provide a holistic resource for researchers.

Introduction: The Significance of the s-Triazine Scaffold and the Trifluoromethyl Moiety

The 1,3,5-triazine, or s-triazine, ring is a privileged scaffold in the design of biologically active compounds.[1] Its planar structure, metabolic stability, and the ability to engage in multiple hydrogen bonding interactions have made it a cornerstone in the development of herbicides, anticancer agents, and antimicrobials.[1][2] The symmetrical nature of the s-triazine core allows for the introduction of various substituents at the 2, 4, and 6 positions, enabling fine-tuning of its physicochemical and biological properties.[1]

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in medicinal and agrochemical research. The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and ability to modulate lipophilicity, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3] It can enhance binding affinity to target proteins, improve cell membrane permeability, and block metabolic degradation, making it a valuable tool in the optimization of lead compounds.[3]

The convergence of the s-triazine core and the trifluoromethyl group in this compound creates a molecule with inherent potential for biological activity, warranting a detailed exploration of its chemical and biological landscape.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic organic compound with the molecular formula C5H5F3N4O.[4] Its structure is characterized by a central 1,3,5-triazine ring substituted with a methoxy group, a trifluoromethyl group, and an amine group.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 5311-05-7 | [4] |

| Molecular Formula | C5H5F3N4O | [4] |

| Molecular Weight | 194.11 g/mol | [4] |

| Canonical SMILES | COC1=NC(=NC(=N1)N)C(F)(F)F | [5] |

| InChI | InChI=1S/C5H5F3N4O/c1-13-4-11-2(5(6,7)8)10-3(9)12-4/h1H3,(H2,9,10,11,12) | [6] |

| Predicted XLogP3 | 0.9 | [4] |

Synthesis of this compound: A Proposed Protocol

The proposed synthesis involves a three-step process starting from a trifluoromethyl-substituted dichlorotriazine intermediate.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-chloro-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dioxane).

-

Cool the solution to 0-5 °C in an ice bath.

-

Prepare a solution of sodium methoxide (1.0 eq) in anhydrous methanol.

-

Add the sodium methoxide solution dropwise to the cooled triazine solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

In a sealed pressure vessel, dissolve the purified 2-chloro-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine (1.0 eq) from Step 1 in a suitable solvent (e.g., ethanol or isopropanol).

-

Add an excess of aqueous ammonia (e.g., 28-30% solution, 5-10 eq).

-

Seal the vessel and heat the reaction mixture to 80-100 °C for several hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with water to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While specific spectral data is not provided in the readily available literature, PubChem indicates the availability of 13C NMR and IR spectra for this compound.[4]

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy (-OCH3) protons and a broad singlet for the amine (-NH2) protons. The chemical shift of the methoxy protons would likely be in the range of 3.8-4.2 ppm. The amine protons are exchangeable with D2O.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the three carbons of the triazine ring, the methoxy carbon, and the trifluoromethyl carbon. The trifluoromethyl carbon would appear as a quartet due to coupling with the three fluorine atoms.

-

FT-IR: The infrared spectrum would exhibit characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-O stretching of the methoxy group (around 1050-1250 cm⁻¹), C=N stretching of the triazine ring (around 1500-1600 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (around 1100-1300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound (194.11 g/mol ).[4] Fragmentation patterns would likely involve the loss of the methoxy and trifluoromethyl groups.

Known Role and Potential Applications

Agrochemical Context: A Metabolite of Tritosulfuron

This compound is a known environmental transformation product of the sulfonylurea herbicide Tritosulfuron.[4] This indicates that the compound is environmentally relevant and its fate and potential biological effects in ecosystems are of interest. It is also used as a reactant or reagent in the preparation of other N-phenylsulfonyl-N''-pyrimidinylurea herbicides.[8]

Caption: Role of the target molecule in the agrochemical field.

Potential in Medicinal Chemistry and Drug Discovery

While no specific studies on the medicinal properties of this compound have been identified, its structural motifs suggest significant potential for drug discovery.

-

Anticancer Activity: The s-triazine core is present in several approved anticancer drugs and numerous experimental agents.[9] These compounds often act by inhibiting key enzymes involved in cancer cell proliferation, such as kinases and dihydrofolate reductase.[1] The trifluoromethyl group can enhance the anticancer activity by improving metabolic stability and target binding.

-

Antimicrobial and Antifungal Activity: s-Triazine derivatives have been extensively investigated for their antimicrobial and antifungal properties.[2] The ability of the triazine ring to interact with biological macromolecules, combined with the lipophilicity-enhancing effect of the trifluoromethyl group, could lead to the development of novel anti-infective agents.

-

Enzyme Inhibition: The electron-withdrawing nature of the trifluoromethyl group and the hydrogen bonding capabilities of the amine and methoxy groups make this molecule a candidate for inhibition of various enzymes.

Further research is warranted to explore the biological activity of this compound and its derivatives in these therapeutic areas.

Safety and Handling

Substituted triazines can exhibit varying levels of toxicity. It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling the compound.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This compound is a molecule with a firm standing in the agrochemical field as a metabolite and synthetic intermediate. However, its true potential may lie in the realm of medicinal chemistry. The convergence of the biologically active s-triazine scaffold and the pharmacokinetically favorable trifluoromethyl group presents a compelling case for its investigation as a lead compound for the development of novel therapeutics.

Future research should focus on:

-

Developing and optimizing a robust and scalable synthesis protocol.

-

Conducting comprehensive spectroscopic and crystallographic analysis to fully characterize the molecule.

-

Performing a wide range of biological screenings to identify potential therapeutic activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

-

Investigating the structure-activity relationships of its derivatives to guide the design of more potent and selective analogs.

This technical guide serves as a foundational resource to stimulate further research into this promising molecule, bridging the gap between its current known roles and its untapped potential in drug discovery and development.

References

-

ResearchGate. (2025). Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines. Retrieved from [Link]

-

ResearchGate. (n.d.). Advances in chemistry and biological activity of fluorinated 1,3,5-triazines. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Retrieved from [Link]

-

PMC. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Retrieved from [Link]

-

MDPI. (2024). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US5070199A - Process for the preparation of 2-amino-4-methyl-6-methoxy-1,3,5-triazine.

-

PMC. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Retrieved from [Link]

- Google Patents. (n.d.). CN113943258B - Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method.

-

MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

- Patsnap. (2012). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

-

International Journal of Pharmaceutical Research and Allied Sciences. (2019). Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. Retrieved from [Link]

-

ASCA GmbH. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine-d3. Retrieved from [Link]

-

Alzchem. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Retrieved from [Link]

-

Semantic Scholar. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

Sources

- 1. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound | C5H5F3N4O | CID 199948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C5H5F3N4O) [pubchemlite.lcsb.uni.lu]

- 6. This compound [lgcstandards.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound | 5311-05-7 [chemicalbook.com]

- 9. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methoxy-4-(trifluoromethyl)-1,3,5-triazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. This guide focuses on a key derivative, 6-Methoxy-4-(trifluoromethyl)-1,3,5-triazin-2-amine, providing an in-depth analysis of its chemical identity, synthesis, physicochemical properties, and its emerging role in drug discovery. With a particular emphasis on its potential as a kinase inhibitor, this document synthesizes current knowledge to offer a comprehensive resource for researchers in the field.

Introduction: The Significance of the 1,3,5-Triazine Core

The 1,3,5-triazine ring system is a privileged scaffold in the development of therapeutic agents, with derivatives in the market and late-stage clinical trials.[1] Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal framework for designing molecules that can interact with a variety of biological targets.[2] The strategic substitution on the triazine ring allows for the fine-tuning of a compound's pharmacological profile. The introduction of a trifluoromethyl group, as seen in the topic compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

This guide will provide a detailed exploration of 6-Methoxy-4-(trifluoromethyl)-1,3,5-triazin-2-amine, a compound of growing interest in the scientific community.

Chemical Identity and Nomenclature

-

IUPAC Name: 6-Methoxy-4-(trifluoromethyl)-1,3,5-triazin-2-amine[3]

-

Synonyms: 2-amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine, Tritosulfuron-free amine[3]

-

CAS Number: 5311-05-7[3]

-

Molecular Formula: C₅H₅F₃N₄O[3]

-

Molecular Weight: 194.11 g/mol [3]

Molecular Structure:

Caption: 2D structure of 6-Methoxy-4-(trifluoromethyl)-1,3,5-triazin-2-amine.

Synthesis and Mechanistic Insights

The synthesis of asymmetrically substituted 1,3,5-triazines like 6-Methoxy-4-(trifluoromethyl)-1,3,5-triazin-2-amine typically starts from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[4] The stepwise nucleophilic substitution of the chlorine atoms is possible due to the decreasing reactivity of the triazine ring with each substitution.

A plausible synthetic route involves the sequential reaction of cyanuric chloride with a methoxide source, followed by amination.

Experimental Protocol: Synthesis of 6-Methoxy-4-(trifluoromethyl)-1,3,5-triazin-2-amine

-

Step 1: Monosubstitution with Methoxide:

-

Dissolve cyanuric chloride in a suitable solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add one equivalent of sodium methoxide in methanol to the stirred solution.

-

Maintain the temperature and stir for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) to confirm the formation of 2-chloro-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine.

-

-

Step 2: Amination:

-

To the reaction mixture from Step 1, add an excess of aqueous ammonia.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 6-Methoxy-4-(trifluoromethyl)-1,3,5-triazin-2-amine.

-

Caption: Synthetic workflow for 6-Methoxy-4-(trifluoromethyl)-1,3,5-triazin-2-amine.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Methoxy-4-(trifluoromethyl)-1,3,5-triazin-2-amine is presented below. These properties are crucial for its handling, formulation, and pharmacokinetic profile.

| Property | Value | Source |

| Melting Point | 163-165.5 °C | [5] |

| Boiling Point | Not available | - |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [5] |

| pKa | Not available | - |

| LogP | Not available | - |

Biological Activity and Mechanism of Action

Derivatives of 1,3,5-triazine are well-documented for their diverse biological activities, including anticancer, antimicrobial, and herbicidal effects.[6] Specifically, the 1,3,5-triazine scaffold is a recognized pharmacophore in the design of kinase inhibitors.[7]

Putative Mechanism of Action as a Kinase Inhibitor:

While specific data for 6-Methoxy-4-(trifluoromethyl)-1,3,5-triazin-2-amine is emerging, its structural similarity to known kinase inhibitors suggests a competitive binding mode at the ATP-binding site of the kinase domain.[7] The triazine core can form key hydrogen bonds with the hinge region of the kinase, while the methoxy and trifluoromethyl groups can occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.

Recent studies have highlighted the potential of 1,3,5-triazine derivatives as potent inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[8][9][10] Inhibition of this pathway can lead to cell cycle arrest, induction of apoptosis, and reduced tumor growth.[8]

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.

Applications in Drug Development

The unique structural features of 6-Methoxy-4-(trifluoromethyl)-1,3,5-triazin-2-amine make it an attractive starting point for the development of novel therapeutics. Its potential as a kinase inhibitor positions it as a candidate for further investigation in oncology.

Lead Optimization Strategies:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the methoxy and amino groups can be explored to enhance potency and selectivity.

-

Fragment-Based Drug Design: The triazine core can be used as a central scaffold for the assembly of more complex molecules with improved pharmacokinetic and pharmacodynamic properties.

-

Computational Modeling: Molecular docking and dynamics simulations can be employed to predict binding modes and guide the design of new analogs.

Environmental and Toxicological Profile

It is important to note that 2-amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine is a known environmental transformation product of the herbicide Tritosulfuron.[3] As such, its environmental fate and potential ecotoxicity are of interest. Preliminary data suggests it may have high leachability in soil and moderate acute toxicity to fish and earthworms.[11] GHS classification indicates it is harmful if swallowed and may have reproductive toxicity.[3]

Conclusion

6-Methoxy-4-(trifluoromethyl)-1,3,5-triazin-2-amine is a versatile molecule with significant potential in drug discovery, particularly in the development of kinase inhibitors. Its synthesis is achievable through established methods, and its physicochemical properties provide a basis for further formulation and development. While its biological activity is still under active investigation, the broader class of 1,3,5-triazine derivatives has demonstrated promising therapeutic potential. Future research should focus on elucidating its specific molecular targets and optimizing its structure to enhance its pharmacological profile.

References

-

Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. PubMed. [Link]

-

4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine | C5H5F3N4O | CID 199948. PubChem. [Link]

-

Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PMC - NIH. [Link]

-

2-amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine (Ref: BH 635-5). AERU. [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. [Link]

-

Mode of action of novel 2-(benzylamino)-4-methyl-6-(trifluoro- methyl)-1,3,5-triazine herbicides: inhibition of photosynthetic electron transport and binding studies. PubMed. [Link]

-

6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. ResearchGate. [Link]

- Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method.

-

5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. [Link]

-

Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. [Link]

-

1,3,5-Triazine containing drugs in market and derivatives in phase Ⅲ clinical trials. ResearchGate. [Link]

-

5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PMC - PubMed Central. [Link]

-

Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4. PubMed. [Link]

-

Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C5H5F3N4O | CID 199948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity [mdpi.com]

- 5. This compound | 5311-05-7 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine (Ref: BH 635-5) [sitem.herts.ac.uk]

An In-Depth Technical Guide to 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine (MTA): An Environmental Transformation Product of Tritosulfuron

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine (MTA), a key environmental transformation product of the sulfonylurea herbicide Tritosulfuron. Designed for researchers, environmental scientists, and analytical chemists, this document delves into the formation pathways, environmental fate and behavior, analytical methodologies for detection, and toxicological considerations of MTA. By synthesizing current scientific knowledge, this guide aims to provide a foundational understanding of MTA and to highlight the methodologies required for its monitoring and risk assessment. While specific quantitative data on the environmental persistence and ecotoxicity of MTA are limited in publicly accessible literature, this guide establishes a framework for its study based on the known behavior of its parent compound and related chemical classes.

Introduction: The Significance of Tritosulfuron and its Transformation Product MTA

Tritosulfuron, 1-[4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-yl]-3-[2-(trifluoromethyl)phenyl]sulfonylurea, is a selective, post-emergence herbicide used for the control of broadleaf weeds in cereal crops.[1] As a member of the sulfonylurea class, its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.

The environmental fate of Tritosulfuron is of significant interest due to its potential to impact non-target organisms and ecosystems. Like many pesticides, Tritosulfuron undergoes transformation in the environment, breaking down into various products. One of the primary and most stable of these is this compound, hereafter referred to as MTA.[2] The formation of MTA involves the cleavage of the sulfonylurea bridge, which is a common degradation pathway for this class of herbicides.[3] This cleavage results in the separation of the triazine and phenylsulfonyl moieties of the parent molecule.

Understanding the environmental transformation of Tritosulfuron into MTA is critical for a complete environmental risk assessment. Transformation products can have different physicochemical properties, persistence, mobility, and toxicity compared to the parent compound.[4] Therefore, monitoring for only the parent herbicide may not provide a complete picture of the potential environmental impact. This guide will provide an in-depth exploration of the formation, behavior, and analysis of MTA.

Formation of MTA from Tritosulfuron: Key Transformation Pathways

The transformation of Tritosulfuron to MTA is primarily driven by the cleavage of the sulfonylurea bridge. This process can occur through both abiotic and biotic mechanisms.

Abiotic Degradation: The Role of Hydrolysis

Chemical hydrolysis is a major pathway for the degradation of sulfonylurea herbicides in soil and water.[2][5] The rate of hydrolysis is highly dependent on pH. Sulfonylurea herbicides are generally more stable in neutral to alkaline conditions and degrade more rapidly in acidic environments.[6] The cleavage of the sulfonylurea bridge in Tritosulfuron yields MTA and 2-(trifluoromethyl)benzenesulfonamide.

The causal basis for this pH-dependent hydrolysis lies in the chemistry of the sulfonylurea bridge. Under acidic conditions, protonation of the urea nitrogen atoms makes the carbonyl carbon more susceptible to nucleophilic attack by water, leading to the cleavage of the C-N bond.

Caption: Formation of MTA from Tritosulfuron.

Biotic Degradation: Microbial Cleavage

Soil microorganisms play a crucial role in the degradation of many pesticides, including sulfonylurea herbicides.[3][7][8] Various microbial species have been shown to be capable of degrading sulfonylureas, often utilizing them as a carbon or nitrogen source.[7] The primary mechanism of microbial degradation of sulfonylureas is the enzymatic hydrolysis of the sulfonylurea bridge, leading to the formation of the corresponding triazine amine and sulfonamide moieties.[7] Enzymes such as hydrolases and esterases have been implicated in this process.[7]

The rate and extent of microbial degradation are influenced by several soil properties, including organic matter content, pH, moisture, and temperature, as these factors affect the size and activity of the microbial population.[9][10]

Environmental Fate and Behavior of MTA

Persistence

Persistence is typically measured by the half-life (DT50) of a compound in a specific environmental compartment.[11] Triazine herbicides and their amine metabolites can exhibit a wide range of persistence in soil and water, with half-lives ranging from days to months.[12][13][14] The persistence of MTA will be influenced by factors such as microbial activity, soil type, temperature, and moisture.[14] Studies on other triazine amine metabolites have shown that their bioavailability, and thus their degradation rate, can decrease over time as they become more strongly sorbed to soil organic matter.

Table 1: General Persistence of Related Compounds

| Compound Class | Typical Soil Half-life (DT50) | Key Influencing Factors |

|---|---|---|

| Sulfonylurea Herbicides | 10 - 60 days | pH (faster degradation in acidic soils), microbial activity, temperature.[6] |

| Triazine Herbicides | 30 - 200+ days | Microbial activity, soil organic matter, pH, temperature.[12][15] |

| Triazine Amine Metabolites | Variable; can be persistent | Sorption to soil organic matter, microbial adaptation. |

Note: This table provides general ranges for related compound classes. Specific values for MTA are not currently available and require experimental determination.

Mobility

The mobility of a pesticide or its metabolite in soil is largely governed by its sorption to soil particles, which is quantified by the soil organic carbon-water partitioning coefficient (Koc).[16][17] A low Koc value indicates weak sorption and high mobility, suggesting a potential to leach into groundwater. Conversely, a high Koc value indicates strong sorption and low mobility.

Triazine compounds exhibit a range of mobilities depending on their specific structure and the soil properties.[18] Generally, amine-containing triazines can be protonated in acidic soils, leading to stronger sorption to negatively charged soil colloids and reduced mobility. The mobility of MTA is therefore expected to be pH-dependent.

Table 2: General Mobility of Related Compounds

| Compound Class | Typical Soil Sorption Coefficient (log Koc) | Mobility Classification | Key Influencing Factors |

|---|---|---|---|

| Sulfonylurea Herbicides | 1.5 - 2.5 | Mobile to Moderately Mobile | Soil pH (anionic form at higher pH is more mobile).[1] |

| Triazine Herbicides | 2.0 - 3.0 | Moderately Mobile | Soil organic carbon content, clay content.[18] |

| Triazine Amine Metabolites | Variable; can be less mobile than parent | Soil pH, organic matter content. |

Note: This table provides general ranges for related compound classes. Specific values for MTA are not currently available and require experimental determination.

Analytical Methodology for the Determination of MTA

The reliable detection and quantification of MTA in environmental matrices such as soil and water are essential for monitoring its presence and assessing potential risks. The method of choice for this purpose is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[6]

Sample Preparation: The QuEChERS Approach

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices, including soil.[7] It involves a two-step process of extraction and cleanup.

Experimental Protocol: QuEChERS Extraction of MTA from Soil

This protocol is a generalized procedure and should be validated for the specific soil type and analytical instrumentation used.

-

Sample Homogenization: Ensure the soil sample is well-mixed to be representative. For dry soils, a hydration step is necessary.

-

Extraction:

-

Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add an appropriate internal standard to correct for matrix effects and variations in extraction efficiency.

-

Shake vigorously for 1 minute to ensure thorough mixing and extraction of the analytes from the soil matrix.

-

Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) to induce phase separation and aid in the extraction.

-

Shake vigorously again for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing a d-SPE cleanup mixture. A common mixture includes primary secondary amine (PSA) to remove organic acids, and C18 to remove non-polar interferences.

-

Vortex for 30 seconds.

-

Centrifuge at a high speed (e.g., ≥ 5000 x g) for 2 minutes.

-

-

Final Extract Preparation:

-

Carefully transfer the cleaned supernatant into an autosampler vial for LC-MS/MS analysis. The extract may need to be diluted with the initial mobile phase to ensure good chromatography.

-

Caption: QuEChERS sample preparation workflow.

LC-MS/MS Analysis

LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for the trace-level quantification of MTA in complex environmental matrices.

Method Validation and Causality:

-

Chromatographic Separation: A reverse-phase C18 column is typically used to separate MTA from other co-extracted compounds. The mobile phase usually consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate to improve ionization efficiency.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for triazine compounds as the nitrogen atoms in the ring can be readily protonated.

-

Mass Spectrometry - MRM: In MRM, the precursor ion (the protonated molecule of MTA, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This two-stage mass filtering significantly reduces background noise and enhances selectivity. At least two MRM transitions (a quantifier and a qualifier ion) should be monitored for confident identification and quantification.

Table 3: Hypothetical LC-MS/MS Parameters for MTA Analysis

| Parameter | Value/Condition | Rationale |

|---|---|---|

| LC System | ||

| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm) | Good retention and separation for moderately polar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for positive ionization. |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Elutes the analyte from the column. |

| Gradient | Optimized for separation from interferences | To ensure baseline resolution of the analyte peak. |

| Flow Rate | 0.3 - 0.5 mL/min | Typical for standard bore columns. |

| Injection Volume | 5 - 10 µL | Balances sensitivity with potential for column overload. |

| MS/MS System | ||

| Ionization Mode | ESI Positive | Triazine nitrogens are readily protonated. |

| Precursor Ion ([M+H]⁺) | m/z 195.1 | Based on the molecular weight of MTA (194.11 g/mol ).[2] |